molecular formula C14H14N4O B3392521 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1082584-10-8

1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B3392521
CAS No.: 1082584-10-8
M. Wt: 254.29
InChI Key: XVFJYPSIOXPEGF-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1082584-10-8) is a pyrazolo-pyrimidinone derivative with a 4-isopropylphenyl substituent at position 1 of the pyrazole ring. Pyrazolo[3,4-d]pyrimidinones are heterocyclic compounds of significant pharmacological interest, particularly in oncology and antimicrobial research . The compound’s structure combines a pyrazole fused with a pyrimidinone core, where the 4-isopropylphenyl group confers unique steric and electronic properties. These modifications are critical for optimizing solubility, bioavailability, and target binding .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9(2)10-3-5-11(6-4-10)18-13-12(7-17-18)14(19)16-8-15-13/h3-9H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFJYPSIOXPEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of 4-isopropylbenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring, followed by further cyclization with formamide or similar reagents to construct the pyrimidine ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.

Chemical Reactions Analysis

1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using appropriate reagents and conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for the development of new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated promising anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction of this compound with specific biological targets involved in cancer progression is an area of active research, with preliminary studies indicating modulation of signaling pathways associated with tumor growth.

Interaction Studies

Interaction studies reveal that this compound engages with several biological targets. Notable interactions include:

  • Kinases : Inhibition of specific kinases involved in cell signaling pathways.
  • Enzymes : Modulation of enzyme activity related to metabolic processes in pathogens and cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of derivatives of pyrazolo[3,4-d]pyrimidine, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting that this compound could serve as a basis for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinones

Compound Name R Group (Position 1) Substituent at Position 6 Molecular Weight Key Properties/Applications References
1-(4-Isopropylphenyl)-... (Target) 4-Isopropylphenyl None 284.31 High hydrophobicity; potential kinase inhibition inferred from analogs
ORI-TRN-002 Pyridin-3-yl None 242.23 AQP4 inhibitor candidate; improved solubility due to pyridine ring
1-(4-Bromophenyl)-... 4-Bromophenyl None 306.14 Halogen bonding potential; used in crystallography studies
6-Mercapto-1-(m-tolyl)-... m-Tolyl Mercapto (-SH) 286.33 Thiol reactivity for covalent binding; antimicrobial activity
1-Phenyl-... Phenyl None 212.21 Baseline structure; antitumor activity reported
1-(4-Methoxybenzyl)-... 4-Methoxybenzyl None 256.27 Enhanced lipophilicity; CNS-targeting potential
84a (Morpholinoethylthio derivative) Phenethyl Morpholinoethylthio 385.48 Improved pharmacokinetics (e.g., metabolic stability)

Structural and Electronic Effects

  • 4-Isopropylphenyl vs. Phenyl (Target vs.
  • Halogenated Derivatives (e.g., 4-Bromophenyl) : The bromine atom in 1-(4-Bromophenyl)-... introduces halogen bonding capabilities, which can improve binding affinity to protein targets but increases molecular weight and polar surface area .
  • Heterocyclic Substituents (ORI-TRN-002) : The pyridinyl group in ORI-TRN-002 improves solubility via nitrogen’s hydrogen-bonding capacity, making it suitable for central nervous system applications .

Functional Group Modifications

  • Mercapto Group (6-Mercapto-1-(m-tolyl)-...) : The -SH group at position 6 enables covalent interactions with cysteine residues in enzymes, a feature absent in the target compound. This property is exploited in antimicrobial agents .
  • Morpholinoethylthio (Compound 84a): The morpholine ring enhances water solubility and metabolic stability, addressing limitations of hydrophobic derivatives like the target compound .

Pharmacological Implications

  • Anticancer Activity : The 1-phenyl analog (CAS: 21314-17-0) exhibits antitumor activity, suggesting that the target compound’s isopropylphenyl group may optimize steric interactions with kinase active sites .
  • Antimicrobial Potential: Derivatives with electron-withdrawing groups (e.g., 2,4-dinitrophenyl in ) show enhanced antimicrobial effects, though the target compound’s isopropyl group may prioritize selectivity over broad-spectrum activity .

Biological Activity

1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4OC_{14}H_{14}N_{4}O, with a CAS number of 1082584-10-8. The compound's structure is characterized by the presence of an isopropylphenyl group, which enhances its chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various signal transduction pathways, leading to desired biological effects such as:

  • Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by targeting critical proteins involved in cell cycle regulation.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various pathogens.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityCell Lines/ModelsFindings
AnticancerMCF-7 (breast cancer), K-562 (leukemia)Exhibited significant cytotoxicity with IC50 values in the low micromolar range.
AntimicrobialVarious bacterial strainsShowed effective inhibition against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionCDK2/E and Abl kinasesDemonstrated selective inhibition, indicating potential as a therapeutic agent in cancer treatment.

Case Studies

  • Anticancer Mechanism : A study reported that this compound inhibited the proliferation of MCF-7 cells through apoptosis induction. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

  • Methodology : Utilize multi-step condensation and cyclization reactions. For example:

Condensation of hydrazine derivatives with carbonyl compounds (e.g., substituted pyrazole carboxamides).

Cyclization using green nanocatalysts like acidic cesium salts of Preyssler nanoparticles, which improve yields (85–92%) compared to traditional HCl/polyphosphoric acid methods (47–60%) .

Purification via recrystallization (DMF/ethanol) or column chromatography .

Q. How is structural confirmation achieved for this compound?

  • Methodology :

  • NMR/IR spectroscopy : Assign peaks for pyrazole (δ 8.5–9.0 ppm in 1^1H NMR) and pyrimidine (C=O stretch at ~1700 cm1^{-1} in IR) .
  • X-ray crystallography : Resolve crystal packing (monoclinic system, space group P21/nP2_1/n) using SHELXL refinement . Unit cell parameters: a=4.6448a = 4.6448 Å, b=8.0792b = 8.0792 Å, c=22.7335c = 22.7335 Å, β=93.554\beta = 93.554^\circ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Kinase inhibition assays : Measure IC50_{50} values against cancer-associated kinases (e.g., VEGF receptors) using ATP-competitive binding assays .
  • Cytotoxicity screening : Test in triple-negative breast cancer (MDA-MB-231) or leukemia (HL-60) cell lines via MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Methodology :

  • Solvent/catalyst screening : Compare polar aprotic solvents (DMSO, acetonitrile) with Preyssler nanocatalysts to reduce reaction time (2–4 h vs. 5 h) .
  • Design of Experiments (DoE) : Statistically optimize temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of precursors) to maximize yield .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., isopropyl vs. cyclopropylmethyl groups) to isolate contributions to kinase affinity .
  • Assay standardization : Validate protocols using consistent cell lines (e.g., HepG2 for liver cancer) and controls (e.g., sorafenib for antiangiogenic activity) .

Q. What advanced techniques elucidate its mechanism of kinase inhibition?

  • Methodology :

  • Co-crystallization studies : Resolve 3D structures of the compound bound to kinases (e.g., ALK or EGFR) using synchrotron radiation .
  • Molecular dynamics simulations : Model interactions with ATP-binding pockets (e.g., hydrogen bonding with Lys123/Glu166 in kinases) .

Q. How to design derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • Solubility optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pyrimidine C4 position .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation; modify halogen substituents (e.g., Cl → CF3_3) to improve half-life .

Q. What analytical methods assess stability under physiological conditions?

  • Methodology :

  • HPLC monitoring : Track degradation at pH 7.4 (PBS buffer, 37°C) over 24–72 hours .
  • Mass spectrometry : Identify hydrolytic byproducts (e.g., cleavage of the isopropylphenyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
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1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.